molecular formula C8H8FNO4S B180543 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid CAS No. 13029-71-5

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid

Cat. No.: B180543
CAS No.: 13029-71-5
M. Wt: 233.22 g/mol
InChI Key: XAEAUZAGDOXYIE-UHFFFAOYSA-N
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Description

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is an organic compound with the molecular formula C8H8FNO4S and a molecular weight of 233.22 g/mol . This compound is characterized by the presence of a fluorophenyl group attached to a sulfonylamino group, which is further connected to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid typically involves the reaction of 4-fluorobenzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biochemistry: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonylamino group can form hydrogen bonds and electrostatic interactions with active sites, influencing the activity of the target molecules. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(4-Chlorophenyl)sulfonyl]amino}acetic acid
  • 2-{[(4-Bromophenyl)sulfonyl]amino}acetic acid
  • 2-{[(4-Methylphenyl)sulfonyl]amino}acetic acid

Uniqueness

2-{[(4-Fluorophenyl)sulfonyl]amino}acetic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and binding affinity compared to its chloro, bromo, and methyl analogs .

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEAUZAGDOXYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1F)S(=O)(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80352615
Record name 2-(4-fluorophenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13029-71-5
Record name 2-(4-fluorophenylsulfonamido)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80352615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-fluoro-benzenesulfonyl chloride (9.68 g, 0.497 mol), glycine (4.48 g, 0.0598 mol), and sodium carbonate (16.99 g, 0.160 mol) in water (60 mL) was stirred at room temperature for 42 hours. The mixture was carefully acidified to pH 8 to 9 with concentrated hydrochloric acid, and washed 2 times with dichloromethane. The aqueous layer was acidified further to pH 2, and the resulting white suspension was extracted two times with ethyl acetate. The extracts were combined, washed with saturated sodium chloride solution, and dried over magnesium sulfate. The dried solution was rotary evaporated to give a white solid, which was dried in vacuo; yield 4.7 g (41%), mp=154.0-155.5° C.
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
4.48 g
Type
reactant
Reaction Step One
Quantity
16.99 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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